molecular formula C18H30N4O2 B2545015 tert-butyl 4-{[2-(propylamino)-3-pyridyl]amino}tetrahydro-1(2H)-pyridinecarboxylate CAS No. 894855-82-4

tert-butyl 4-{[2-(propylamino)-3-pyridyl]amino}tetrahydro-1(2H)-pyridinecarboxylate

Cat. No.: B2545015
CAS No.: 894855-82-4
M. Wt: 334.464
InChI Key: IVNHZXFSCHPNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This step involves the alkylation of the pyridine intermediate using a propylamine under controlled reaction conditions.

  • Formation of the Tert-butyl Ester

    • The final step involves the esterification of the intermediate compound with tert-butyl alcohol in the presence of an acid catalyst.

  • Industrial Production Methods

    Scaling up the production for industrial purposes generally involves optimizing each step to improve yields and purity. Catalysts and reagents are selected for their efficiency and cost-effectiveness. Automation and continuous flow processes can further enhance the scalability of the production.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of tert-butyl 4-{[2-(propylamino)-3-pyridyl]amino}tetrahydro-1(2H)-pyridinecarboxylate typically involves a multi-step process

    • Formation of the Pyridine Carboxylate Backbone

      • A typical starting material is 2-chloronicotinic acid, which undergoes a substitution reaction with an appropriate amine to introduce the amine group.

    Chemical Reactions Analysis

    Types of Reactions

    Tert-butyl 4-{[2-(propylamino)-3-pyridyl]amino}tetrahydro-1(2H)-pyridinecarboxylate undergoes various chemical reactions, including:

    • Oxidation: : This compound can be oxidized using standard reagents such as potassium permanganate or chromium trioxide, affecting the functional groups and potentially leading to the formation of oxides or other oxidized derivatives.

    • Reduction: : Reduction reactions can be conducted using hydrogenation in the presence of a catalyst like palladium on carbon, affecting the pyridine ring and amino groups.

    • Substitution: : Various substitution reactions can occur, particularly involving the pyridine ring and the amine groups, often using reagents like alkyl halides or aryl halides.

    Common Reagents and Conditions

    • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

    • Reducing Agents: : Hydrogen gas, palladium on carbon.

    • Substitution Reagents: : Alkyl halides, aryl halides.

    Major Products Formed

    The products formed depend on the type of reaction and conditions. Common products include oxidized derivatives, reduced forms, and substituted compounds retaining the basic structure of the original molecule.

    Scientific Research Applications

    Tert-butyl 4-{[2-(propylamino)-3-pyridyl]amino}tetrahydro-1(2H)-pyridinecarboxylate has diverse applications:

    • Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    • Biology: : Investigated for its potential role in biological systems, possibly as an enzyme inhibitor or as part of a drug discovery program.

    • Industry: : Utilized in the production of various materials or as an intermediate in chemical manufacturing processes.

    Mechanism of Action

    The mechanism of action for tert-butyl 4-{[2-(propylamino)-3-pyridyl]amino}tetrahydro-1(2H)-pyridinecarboxylate varies depending on its application:

    • Molecular Targets: : Could target specific enzymes or receptors, depending on the functional groups’ reactivity.

    • Pathways Involved: : The pathways are often related to its interaction with biological molecules, leading to inhibition or activation of specific cellular processes.

    Comparison with Similar Compounds

    Tert-butyl 4-{[2-(propylamino)-3-pyridyl]amino}tetrahydro-1(2H)-pyridinecarboxylate can be compared to similar compounds:

    • tert-butyl 4-{[2-(ethylamino)-3-pyridyl]amino}tetrahydro-1(2H)-pyridinecarboxylate: : Differing by the alkyl group on the amino substituent, which can affect the compound's reactivity and interactions.

    • tert-butyl 4-{[2-(methylamino)-3-pyridyl]amino}tetrahydro-1(2H)-pyridinecarboxylate: : Another variation with a different alkyl group, leading to potential differences in activity and applications.

    • tert-butyl 4-{[2-(isopropylamino)-3-pyridyl]amino}tetrahydro-1(2H)-pyridinecarboxylate: : The isopropyl group introduces steric hindrance, potentially altering the compound’s binding properties and effectiveness in various applications.

    Each of these similar compounds exhibits unique characteristics based on their specific structures, highlighting the importance of molecular modifications in chemical research and application.

    Hope that wasn’t too much of a mouthful to digest! If there’s anything more specific you’d like to dive into, just holler.

    Properties

    IUPAC Name

    tert-butyl 4-[[2-(propylamino)pyridin-3-yl]amino]piperidine-1-carboxylate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H30N4O2/c1-5-10-19-16-15(7-6-11-20-16)21-14-8-12-22(13-9-14)17(23)24-18(2,3)4/h6-7,11,14,21H,5,8-10,12-13H2,1-4H3,(H,19,20)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IVNHZXFSCHPNFB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCNC1=C(C=CC=N1)NC2CCN(CC2)C(=O)OC(C)(C)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H30N4O2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    334.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.